DODMA

概要

説明

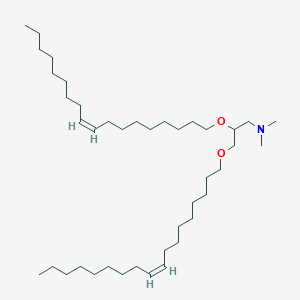

1,2-Dioleyloxy-3-dimethylaminopropane (DODMA) is an ionizable cationic lipid with a protonatable tertiary amine head group. This compound exhibits a positive charge at low pH, making it highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH. These properties make this compound highly suitable for transfection and drug delivery applications .

科学的研究の応用

DODMA has a wide range of applications in scientific research, including:

Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles for various chemical applications.

Biology: Employed in gene delivery systems due to its ability to encapsulate nucleic acids efficiently.

Medicine: Utilized in drug delivery systems for targeted delivery of therapeutic agents.

Industry: Applied in the production of nanocarriers for gene therapy and other industrial applications.

作用機序

DODMAは、核酸をカプセル化してリポプレックスを形成することでその効果を発揮します。this compoundのプロトン化可能な第3級アミンヘッド基は、低pHで正電荷を示し、負に帯電した核酸のカプセル化を促進します。これにより、リポプレックスは細胞膜を通過して標的細胞に核酸を送達することができます。 関与する分子標的と経路には、カプセル化された核酸のエンドソーム脱出と細胞内放出が含まれます .

類似の化合物:

1,2-ジオレオイル-3-トリメチルアンモニウム-プロパン (DOTMA): this compoundに似て、DOTMAも遺伝子送達システムで使用されるカチオン性脂質です.

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン (DOPE): リポソームと脂質ナノ粒子の調製に使用される別のカチオン性脂質.

This compoundの独自性: this compoundは、一時的にpHを低下させることができるため、核酸のカプセル化に非常に効率的である点が特徴です。 この特性により、this compoundは細胞膜を容易に通過できるリポプレックスを形成することができ、トランスフェクションおよび薬物送達アプリケーションに非常に適しています .

生化学分析

Biochemical Properties

DODMA interacts with various biomolecules, particularly nucleic acids, during the synthesis of lipid nanoparticles. It is efficient in encapsulating nucleic acid by reducing the physiological pH . The interaction between this compound and nucleic acids is crucial for the successful induction of gene silencing by small RNAs .

Cellular Effects

This compound influences cell function by facilitating the cellular uptake and intracellular release of small RNAs . It impacts cellular processes such as gene expression and cellular metabolism by enabling the delivery of nucleic acids such as siRNA and microRNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nucleic acids. It facilitates the encapsulation of nucleic acids during the synthesis of lipid nanoparticles, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the potency of lipid nanoparticles containing this compound can vary depending on the ratio of this compound to other components

Metabolic Pathways

This compound is involved in the metabolic pathways related to the delivery of nucleic acids. It interacts with enzymes and cofactors during the synthesis of lipid nanoparticles

Transport and Distribution

This compound is distributed within cells and tissues through the lipid nanoparticles it helps to form . It interacts with transporters and binding proteins during this process .

準備方法

Synthetic Routes and Reaction Conditions: DODMA is synthesized using oleyl alcohol and 3-dimethylamino-1,2-propylene glycol as raw materials. The reaction involves the esterification of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by combining oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

反応の種類: DODMAは、以下を含むさまざまな種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を修飾するために実行できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物:

酸化: this compoundの酸化された誘導体。

還元: 官能基が修飾されたthis compoundの還元された形態。

置換: さまざまな官能基を持つ置換誘導体.

4. 科学研究アプリケーション

This compoundは、以下を含む科学研究において幅広い用途があります。

類似化合物との比較

1,2-Dioleoyl-3-trimethylammonium-propane (DOTMA): Similar to DODMA, DOTMA is also a cationic lipid used in gene delivery systems.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Another cationic lipid used in the preparation of liposomes and lipid nanoparticles.

Uniqueness of this compound: this compound is unique due to its ability to temporarily reduce pH, making it highly efficient at encapsulating nucleic acids. This property allows this compound to form lipoplexes that can readily pass through the cell membrane, making it highly suitable for transfection and drug delivery applications .

生物活性

DODMA (1,2-dioleoyl-3-dimethylammonium-propane) is a cationic lipid that has gained significant attention in the field of nanomedicine, particularly for its role in gene delivery systems. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic cationic lipid used primarily in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. Its structure allows for effective encapsulation and protection of genetic material, facilitating cellular uptake and subsequent gene expression modulation.

This compound functions through several key mechanisms:

- Electrostatic Interaction : The positive charge of this compound facilitates interaction with negatively charged nucleic acids, leading to the formation of stable lipid-nucleic acid complexes.

- Endosomal Escape : Upon cellular uptake, this compound-containing LNPs can disrupt endosomal membranes, allowing the release of nucleic acids into the cytoplasm.

- Gene Silencing : this compound has been shown to effectively deliver siRNA, leading to targeted silencing of specific genes associated with various diseases.

Gene Delivery Efficacy

A study demonstrated that this compound-based LNPs successfully delivered miR-122 to liver cells, showing significant inhibition of target gene expression in hepatocellular carcinoma (HCC) models. The study utilized miR-122 knockout mice to monitor the delivery efficiency and observed a marked decrease in the expression levels of target genes such as Adam10 and Mapre1 following treatment with this compound-loaded nanoparticles .

Immunogenicity Assessment

Research indicates that this compound exhibits low immunogenicity when used in formulations for therapeutic delivery. In an assessment involving miR-122 knockout mice, serum analysis revealed no significant toxicity or immune response following administration of this compound-based LNPs. This suggests that this compound can be safely utilized in therapeutic contexts without eliciting adverse immune reactions .

Comparative Analysis of Lipid Nanoparticles

The following table summarizes the comparative efficacy of various lipid formulations including this compound:

| Lipid Composition | Delivery Efficiency | Gene Silencing Activity | Immunogenicity |

|---|---|---|---|

| This compound | High | Significant | Low |

| DLinDMA | Moderate | Moderate | Moderate |

| DOTAP | Low | Low | High |

特性

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?

A1: this compound modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of this compound interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]

Q2: What role does this compound play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?

A2: this compound forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []

Q3: How does this compound contribute to the antibacterial activity of porphyrin-based honeycomb films?

A3: this compound interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its interactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of this compound upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with this compound, indicating the arrangement of this compound within the interlayer spaces. [, ]

Q6: How does the concentration of this compound affect the morphology of honeycomb films in its interaction with europium polyoxometalate?

A6: Increasing the concentration of this compound-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []

Q7: How does this compound contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?

A7: Incorporating this compound into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]

Q8: Does this compound itself exhibit catalytic activity in the studied systems?

A8: The research primarily focuses on this compound's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of this compound in these contexts. [, ]

Q9: Have computational studies been conducted to understand this compound's interactions at the molecular level?

A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into this compound's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of this compound's behavior.

Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including this compound, influence the sorption of organic contaminants like BTEX?

A10: Research indicates that longer alkyl chains, such as those in this compound, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。